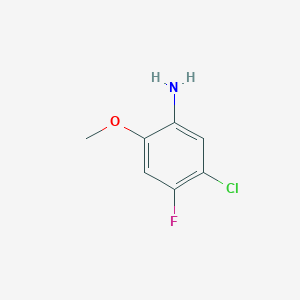
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CF3DP) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid with a molecular weight of 191.55 g/mol. CF3DP is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, synthetic organic chemistry, and material science. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, CF3DP has been used as a catalyst in several reactions.
Wissenschaftliche Forschungsanwendungen
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : It is often used in reactions involving borylation and carbamation .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Organic Chemistry
Scientific Field: Material Science
- Application : This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method of Application : It can be reacted with various nucleophiles to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to synthesize complex molecules that have potential therapeutic applications .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Medicinal Chemistry
Scientific Field: Material Science
- Application : This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method of Application : It can be reacted with various nucleophiles to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to synthesize complex molecules that have potential therapeutic applications .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Drug Synthesis
Scientific Field: Material Science
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNVYIGHAMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694427 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
937595-72-7 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



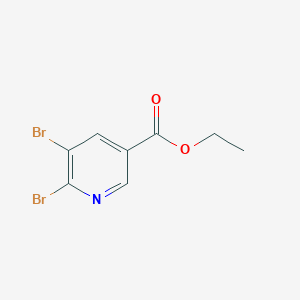
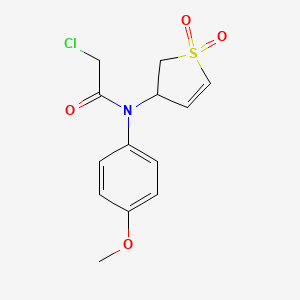
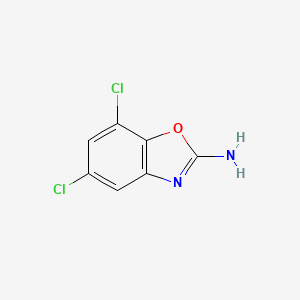
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
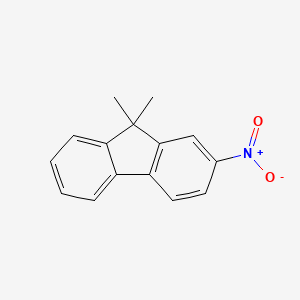
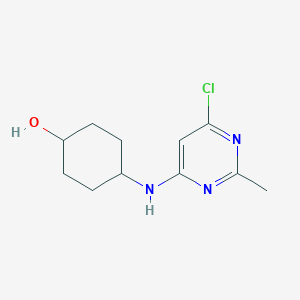
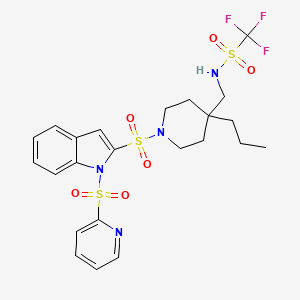
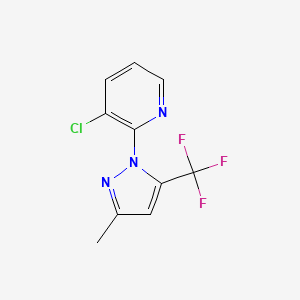
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
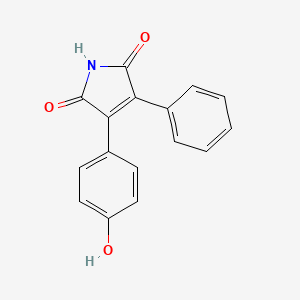
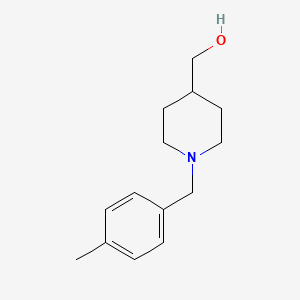
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

